molecular formula C36H13CuN8O8-3 B13105811 4,4',4''4''-Tetracarboxyphthalocyaninecopper(II)

4,4',4''4''-Tetracarboxyphthalocyaninecopper(II)

Cat. No.: B13105811
M. Wt: 749.1 g/mol
InChI Key: FSETZNSVSJCUDZ-UHFFFAOYSA-I
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Description

4,4’,4’‘4’‘-Tetracarboxyphthalocyaninecopper(II) is a complex organic compound that belongs to the phthalocyanine family. This compound is characterized by its large, planar, and aromatic structure, which includes a central copper ion coordinated to four nitrogen atoms. The presence of carboxyl groups at the 4,4’,4’‘4’’ positions enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘4’'-Tetracarboxyphthalocyaninecopper(II) typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a copper salt. One common method is the reaction of 4-nitrophthalonitrile with 4-aminobenzoic acid in dimethyl sulfoxide (DMSO) with potassium carbonate as a base. This reaction produces 4-(4-carboxyphenylamino)phthalonitrile, which is then subjected to template synthesis with a copper salt to form the desired phthalocyanine complex .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘4’'-Tetracarboxyphthalocyaninecopper(II) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the central copper ion.

    Reduction: Reduction reactions can convert the copper ion to a lower oxidation state.

    Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(III) phthalocyanine derivatives, while substitution reactions can produce various ester or amide derivatives.

Scientific Research Applications

4,4’,4’‘4’'-Tetracarboxyphthalocyaninecopper(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’,4’‘4’'-Tetracarboxyphthalocyaninecopper(II) involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This photodynamic activity is harnessed in applications such as photodynamic therapy, where the compound targets and destroys cancer cells. The central copper ion plays a crucial role in facilitating electron transfer processes, leading to the generation of ROS .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’‘4’'-Tetracarboxyphthalocyaninecopper(II) is unique due to its carboxyl groups, which enhance its solubility in aqueous solutions and its reactivity in various chemical reactions. This makes it particularly useful in applications requiring water-soluble phthalocyanines, such as in biological and medical research.

Properties

Molecular Formula

C36H13CuN8O8-3

Molecular Weight

749.1 g/mol

IUPAC Name

copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylate;hydron

InChI

InChI=1S/C36H18N8O8.Cu/c45-33(46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34(47)48)2-6-18(22)27(38-30)43-32-24-12-16(36(51)52)4-8-20(24)28(40-32)44-31-23-11-15(35(49)50)3-7-19(23)26(39-31)42-29;/h1-12H,(H6,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q;+2/p-5

InChI Key

FSETZNSVSJCUDZ-UHFFFAOYSA-I

Canonical SMILES

[H+].C1=CC2=C(C=C1C(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)C(=O)[O-])C(=N7)N=C2[N-]3)C(=O)[O-])C9=C4C=CC(=C9)C(=O)[O-].[Cu+2]

Origin of Product

United States

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